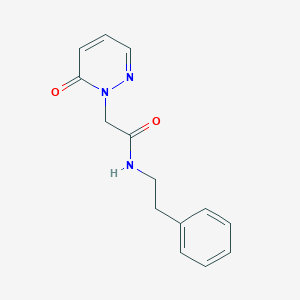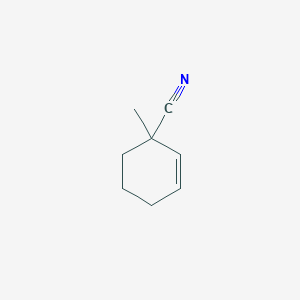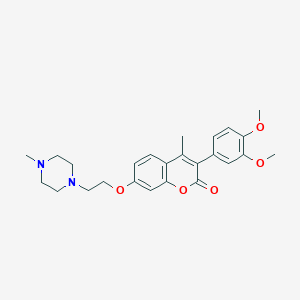
2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates” are efficient, stable, and ecofriendly alternatives to chloroformates .
Synthesis Analysis
Treatment of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature provides carbonates in good yields .Chemical Reactions Analysis
The reaction of 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature provides carbonates .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Exploration
- A study by Ibrahim and Behbehani (2014) established a general route for the synthesis of a novel class of pyridazin-3-one derivatives, highlighting their potential in creating fused azines and exploring their viability and generality for further applications in medicinal chemistry (H. M. Ibrahim & H. Behbehani, 2014).
Antimicrobial and Antiulcer Activities
- Research by Abou-Elmagd et al. (2015) focused on synthesizing various heterocycles bearing a 3-indolyl moiety, including pyridazin-3(4H)-ones, for their potential antimicrobial activities, demonstrating the application of these derivatives in addressing bacterial and fungal infections (Wael S. I. Abou-Elmagd, A. K. El-ziaty, & A. A. Abdalha, 2015).
Corrosion Inhibition
- A study by Mashuga, Olasunkanmi, and Ebenso (2017) explored the inhibitory effects of pyridazine derivatives on the electrochemical dissolution of mild steel in acidic environments, indicating their potential as corrosion inhibitors and highlighting their chemical interaction mechanisms with metallic surfaces (Motsie E. Mashuga, L. Olasunkanmi, & E. Ebenso, 2017).
Antioxidant Activity
- Research by Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl derivatives based on the pyrazolobenzothiazine ring system, evaluating their antioxidant activities and indicating their potential in developing new antioxidant agents (Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, & Sana Aslam, 2012).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining its effectiveness in the body .
Result of Action
Similar compounds have been reported to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide . These factors can include temperature, pH, and the presence of other compounds .
Eigenschaften
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(11-17-14(19)7-4-9-16-17)15-10-8-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHWCRSMLYXNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2841574.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2841575.png)
![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2841581.png)
![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2841591.png)

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)
![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)